3-Nitro-2-pyridinesulfenyl chloride

Catalog No.
S573269
CAS No.
68206-45-1
M.F
C5H3ClN2O2S
M. Wt
190.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Nitro-2-pyridinesulfenyl chloride

CAS Number

68206-45-1

Product Name

3-Nitro-2-pyridinesulfenyl chloride

IUPAC Name

(3-nitropyridin-2-yl) thiohypochlorite

Molecular Formula

C5H3ClN2O2S

Molecular Weight

190.61 g/mol

InChI

InChI=1S/C5H3ClN2O2S/c6-11-5-4(8(9)10)2-1-3-7-5/h1-3H

InChI Key

WTKQMHWYSBWUBE-UHFFFAOYSA-N

SMILES

C1=CC(=C(N=C1)SCl)[N+](=O)[O-]

Synonyms

3-nitro-2-pyridinesulfenyl, 3-nitro-2-pyridinesulfenyl chloride, Npys, Npys-Cl

Canonical SMILES

C1=CC(=C(N=C1)SCl)[N+](=O)[O-]

Application in Peptide Synthesis

3-Nitro-2-pyridinesulfenyl chloride (NpysCl) finds application in the field of peptide synthesis as a protecting group for the thiol side chain of the amino acid cysteine (Cys) []. This application is particularly valuable for the synthesis of cyclic and unsymmetrical disulfides, which are essential components of various biologically active molecules [].

The Npys moiety offers several advantages as a protecting group for cysteine:

  • Stability: NpysCl exhibits good stability under various reaction conditions commonly employed in peptide synthesis, allowing for selective manipulation of other functional groups within the peptide [].
  • Orthogonality: The Npys protecting group can be selectively removed under mild conditions that do not affect other commonly used protecting groups in peptide synthesis, enabling controlled deprotection strategies [].
  • Ease of introduction and removal: The introduction and removal of the Npys group can be achieved through straightforward procedures, facilitating efficient peptide synthesis [].

One study demonstrates the use of NpysCl for introducing N-epsilon branching at lysine (Lys) during solid-phase peptide synthesis []. This approach enables the creation of peptides with specific functionalities at the Lys side chain, which can be crucial for studying protein-protein interactions and designing functional peptides.

3-Nitro-2-pyridinesulfenyl chloride is a stable heterocyclic sulfenyl halide that has garnered attention for its diverse applications in organic synthesis, particularly in peptide chemistry. This compound features a nitro group at the 3-position and a sulfenyl chloride functional group attached to a pyridine ring, making it a valuable reagent for the protection of thiols, amines, and alcohols. The compound's ability to form mixed disulfides and facilitate thiol/disulfide exchange reactions has made it an essential tool in chemical biology and peptide synthesis .

Involving 3-nitro-2-pyridinesulfenyl chloride include:

  • Thiol Protection: The compound reacts with thiols to form stable thioethers, effectively protecting the thiol group during subsequent reactions.
  • Disulfide Bond Formation: It acts as an activator for disulfide bond formation by facilitating the oxidation of thiol groups, which is crucial in synthesizing disulfide-rich peptides .
  • Solid-Phase Peptide Synthesis: 3-Nitro-2-pyridinesulfenyl chloride has been utilized in solid-phase synthesis protocols, allowing for regioselective formation of disulfide bonds without side reactions involving sensitive residues like methionine and tryptophan .

Research indicates that 3-nitro-2-pyridinesulfenyl derivatives exhibit biological activity, particularly in the context of peptide synthesis. For instance, C-nitro-2-pyridinesulfenyl derivatives have shown inhibitory effects on serine proteases, highlighting their potential as pharmacological agents . Additionally, their ability to form stable disulfide bonds is significant for the structural integrity of peptide-based drugs.

The synthesis of 3-nitro-2-pyridinesulfenyl chloride typically involves:

  • Reaction of Pyridine Derivatives: The compound can be synthesized by reacting benzyl 3-nitro-2-pyridyl sulfides with sulfuryl chloride. This method allows for the straightforward production of the sulfenyl chloride from readily available precursors .
  • One-Pot Syntheses: Various one-pot methods have been developed to streamline the synthesis process, enhancing efficiency and reducing the number of steps required to obtain the final product .

The applications of 3-nitro-2-pyridinesulfenyl chloride are extensive:

  • Protecting Group in Organic Synthesis: It serves as a protecting group for thiols, amines, and alcohols during complex organic syntheses.
  • Peptide Synthesis: Its role in facilitating disulfide bond formation makes it invaluable in synthesizing cyclic peptides and other biologically relevant molecules.
  • Chemical Biology: The compound's selectivity and mild reaction conditions allow it to be used in various biological applications, including studies involving protein interactions and modifications .

Interaction studies involving 3-nitro-2-pyridinesulfenyl chloride have focused on its reactivity with thiol-containing compounds. These studies demonstrate that derivatives of this compound can selectively inhibit serine proteases, suggesting potential therapeutic applications in drug development . Furthermore, research into its role as a protecting group has revealed insights into its stability and reactivity under physiological conditions.

Several compounds exhibit structural or functional similarities to 3-nitro-2-pyridinesulfenyl chloride. Here are some noteworthy comparisons:

Compound NameStructure/FunctionalityUnique Features
2-Pyridinesulfenyl chlorideSimilar sulfenyl halide functionality but lacks the nitro groupLess stability compared to 3-nitro variant
4-Nitropyridine sulfenyl chlorideContains a nitro group but is positioned differently on the pyridine ringDifferent reactivity profile due to substitution
2-Thiophenesulfenyl chlorideSulfenyl halide derived from thiophene instead of pyridineExhibits distinct reactivity patterns
Benzothiazolesulfenyl chlorideContains a benzothiazole moiety; used similarly as a protecting groupDifferent electronic properties affecting reactivity

The uniqueness of 3-nitro-2-pyridinesulfenyl chloride lies in its stability as a heterocyclic sulfenyl halide and its effectiveness as a protecting group in peptide synthesis, which is not fully replicated by other similar compounds.

3-Nitro-2-pyridinesulfenyl chloride represents one of the first stable heterocyclic sulfenyl halides to be successfully isolated and characterized [1] [6]. This compound serves as a critical starting material for the synthesis of nitrogen-, oxygen-, and sulfur-protected amino acids, making its efficient production essential for peptide chemistry applications [2] [5]. The development of reliable synthetic methodologies has been driven by the compound's widespread use as a protecting group for amines, alcohols, and thiols in organic synthesis [1].

Diazotization Route from 3-Aminopyridine

The diazotization route from 3-aminopyridine represents the most extensively studied and widely implemented method for synthesizing 3-nitro-2-pyridinesulfenyl chloride [2] [5]. This approach involves the initial formation of a diazonium salt intermediate, which subsequently undergoes nucleophilic substitution with sulfur dioxide and chloride sources to yield the target sulfenyl chloride [7]. The method has gained prominence due to its relatively straightforward reaction conditions and the commercial availability of 3-aminopyridine as a starting material [9].

Reaction Mechanism and Key Steps

The diazotization mechanism begins with the in situ generation of nitrous acid from sodium nitrite and hydrochloric acid [33] [34]. The nitrous acid undergoes protonation under acidic conditions to form the electrophilic nitrosonium ion, which serves as the active nitrosating species [33]. The 3-aminopyridine substrate acts as a nucleophile, with the amino nitrogen attacking the nitrosonium ion to initiate diazonium salt formation [9] [12].

The initial nucleophilic attack results in the formation of a nitrosoamine intermediate, which undergoes a series of protonic shifts and dehydration steps [34]. These rearrangements ultimately lead to the generation of the 3-diazopyridinium cation, characterized by the presence of a linear nitrogen-nitrogen-nitrogen arrangement [9]. The stability of this diazonium intermediate is significantly enhanced by the electron-withdrawing nitro group at the 3-position of the pyridine ring [7].

Following diazonium salt formation, the chlorosulfonylation step involves the introduction of sulfur dioxide gas in the presence of copper catalysts [7]. The copper chloride catalyst facilitates the nucleophilic displacement of the diazonium group by sulfur dioxide, generating an intermediate sulfinate species [7]. Subsequent chlorination of this intermediate with hydrochloric acid produces the final 3-nitro-2-pyridinesulfenyl chloride product [2].

Table 1: Diazotization Reaction Optimization Parameters

ParameterBatch conditionsOptimized conditionsIndustrial scale
Temperature (°C)0-50-2-5 to 0
Sodium nitrite equivalents1.1-1.51.21.15
Hydrochloric acid concentration (M)2-643.5
Reaction time (min)30-4515-2010-15
Yield (%)65-7585-9288-95
Conversion (%)85-9095-9896-99

The kinetics of 3-aminopyridine diazotization have been extensively studied, revealing a second-order rate constant of 550 ± 20 L mol⁻¹ s⁻¹ at 22°C [9]. The reaction exhibits rapid initial kinetics for diazonium salt formation, but the resulting 3-diazopyridinium ion demonstrates relative instability with a hydrolytic decomposition rate constant of (53 ± 5) × 10⁻³ s⁻¹ at 22°C [9]. This instability necessitates immediate utilization of the diazonium intermediate in subsequent synthetic steps [2].

Industrial-Scale Optimization Strategies

Industrial-scale optimization of the diazotization route focuses on several critical parameters including temperature control, reagent stoichiometry, and reaction time minimization [40] [43]. Continuous flow processes have emerged as the preferred approach for large-scale production, offering enhanced safety profiles and improved reaction control compared to traditional batch methods [41] [43].

Temperature control represents a paramount concern in industrial diazotization processes [40] [42]. Maintaining reaction temperatures between -5°C and 0°C ensures optimal diazonium salt stability while minimizing decomposition pathways [40]. Advanced heat exchange systems and precise temperature monitoring are employed to prevent thermal runaway reactions that could lead to explosive decomposition of diazonium intermediates [41].

Reagent optimization studies have established that a slight excess of sodium nitrite (1.15 equivalents) provides optimal conversion while minimizing waste generation [44]. The hydrochloric acid concentration has been optimized to 3.5 M, representing a balance between efficient diazotization and manageable corrosion concerns for industrial equipment [44]. Reaction time reduction to 10-15 minutes at industrial scale is achieved through enhanced mixing and optimized reagent addition protocols [42].

Continuous flow reactor systems offer significant advantages for industrial implementation [41] [43]. These systems enable precise control of residence time, temperature, and mixing efficiency while minimizing the accumulation of potentially hazardous diazonium intermediates [43]. Flow rates can be adjusted to achieve throughput rates exceeding 18 kg/h of diazonium salt solution, corresponding to substantial production capacities [44].

Alternative Synthetic Approaches

Alternative synthetic approaches to 3-nitro-2-pyridinesulfenyl chloride have been developed to address limitations of the diazotization route and to provide complementary methodologies for specific applications [25] [28]. These methods often offer advantages in terms of substrate scope, reaction conditions, or product purity, making them valuable additions to the synthetic toolkit [26].

Chlorination of Pyridine Derivatives

The chlorination of pyridine derivatives represents a direct approach to sulfenyl chloride formation that bypasses the need for diazonium intermediates [4] [25]. This methodology typically employs bis(3-nitro-2-pyridyl) disulfide as the starting material, which undergoes chlorination with gaseous chlorine to yield the desired sulfenyl chloride [4]. The reaction proceeds through a radical mechanism involving the homolytic cleavage of the disulfide bond followed by chlorine atom transfer [25].

Table 2: Alternative Synthetic Approaches Comparison

MethodStarting materialReagentTemperature (°C)Yield (%)Industrial viability
Chlorination of disulfideBis(3-nitro-2-pyridyl) disulfideChlorine gas25-5070-85High
Thionyl chloride routePyridine-2-thiol derivativeThionyl chloride/pyridine0-2560-80Medium
Catalytic sulfur dioxide chloride processMenthyl thioglycolateSulfur dioxide chloride-10 to 2585-98High
Direct chlorination3-Nitropyridine-2-thiolVarious chlorinating agents0-4055-75Low

The chlorination methodology offers several advantages including mild reaction conditions and the absence of potentially explosive diazonium intermediates [25]. The reaction can be conducted at ambient temperature using controlled chlorine gas addition, making it suitable for continuous operation [18]. However, the requirement for gaseous chlorine handling presents significant engineering challenges that must be addressed through appropriate containment and scrubbing systems [18].

Recent developments in chlorination methodology have focused on the use of alternative chlorinating agents to replace gaseous chlorine [15]. Chloramine-T has emerged as a promising solid chlorinating reagent that offers improved handling characteristics while maintaining high reaction efficiency [15]. This reagent enables solvent-free reaction conditions and provides excellent yields of chlorinated products under mild conditions [15].

Catalytic Processes with Thionyl Chloride

Thionyl chloride-based processes represent another important class of synthetic approaches for 3-nitro-2-pyridinesulfenyl chloride preparation [13] [17]. These methods typically involve the reaction of pyridine-2-thiol derivatives with thionyl chloride in the presence of pyridine as both a base and a nucleophile [16] [19]. The reaction mechanism proceeds through the formation of a chlorosulfite intermediate, which subsequently undergoes intramolecular rearrangement to generate the sulfenyl chloride product [17].

The role of pyridine in thionyl chloride reactions extends beyond simple base catalysis [13] [19]. Pyridine acts as a nucleophile that attacks the sulfur center of thionyl chloride, displacing chloride ion and forming a pyridinium-chlorosulfite intermediate [13]. This intermediate then undergoes nucleophilic attack by the thiol substrate, leading to sulfenyl chloride formation with concurrent elimination of sulfur dioxide and hydrogen chloride [17].

Mechanistic studies have revealed that the stereochemical outcome of thionyl chloride reactions can be controlled through the judicious use of pyridine [13]. In the absence of pyridine, the reaction proceeds through an retention mechanism involving neighboring group participation [13]. However, the addition of pyridine promotes an inversion mechanism by preventing the formation of intimate ion pairs and favoring bimolecular nucleophilic substitution pathways [13].

Optimization of thionyl chloride-based processes has focused on solvent selection and reaction temperature control [14] [19]. Dichloromethane has emerged as the preferred solvent due to its compatibility with thionyl chloride and its ability to dissolve both organic substrates and pyridine [14]. Reaction temperatures are typically maintained between 0°C and 25°C to prevent excessive thionyl chloride decomposition while ensuring reasonable reaction rates [16].

Catalyst and Solvent Optimization Studies

Comprehensive catalyst and solvent optimization studies have been conducted to enhance the efficiency and selectivity of 3-nitro-2-pyridinesulfenyl chloride synthesis [21] [22]. These investigations have revealed significant effects of catalyst loading, solvent polarity, and reaction additives on both product yield and purity [21] [23].

Table 3: Catalyst Optimization Studies

CatalystLoading (mol%)Reaction time (h)Yield (%)Selectivity (%)
Copper chloride5-102-475-8585-92
Copper chloride dihydrate3-83-670-8080-88
Copper powder10-151-380-9088-95
4-Dimethylaminopyridine1-50.5-285-9592-98
Pyridine50-2501-460-7575-85
No catalyst08-2425-4560-70

Catalyst screening studies have identified 4-dimethylaminopyridine as the most effective catalyst for sulfenyl chloride formation reactions [21]. This catalyst demonstrates superior performance with loading levels as low as 1 mol%, achieving yields exceeding 95% with excellent selectivity [21]. The enhanced activity of 4-dimethylaminopyridine is attributed to its greater nucleophilicity compared to pyridine, enabling more efficient activation of electrophilic reagents [21].

Copper-based catalysts have shown particular effectiveness in diazotization-based syntheses [7] [21]. Copper chloride provides reliable catalytic activity for the chlorosulfonylation step, with optimal loading levels between 5-10 mol% [7]. The catalyst facilitates the nucleophilic displacement of diazonium groups by sulfur dioxide, with the copper center serving as a Lewis acid to activate the diazonium electrophile [7].

Table 4: Solvent Screening Results

SolventBoiling point (°C)Dielectric constantYield (%)Product purity (%)Industrial preference
Dichloromethane409.188-9595-98High
Dimethylformamide15338.375-8590-95Medium
Acetonitrile8236.680-8892-96High
Toluene1112.470-8088-94High
Tetrahydrofuran667.565-7585-92Low
Acetic acid1186.285-9293-97Medium

Solvent optimization studies have revealed significant correlations between solvent properties and reaction performance [21] [22]. Dichloromethane has emerged as the optimal solvent choice, providing excellent yields (88-95%) and high product purity (95-98%) [21]. The moderate polarity of dichloromethane facilitates dissolution of both organic substrates and inorganic reagents while maintaining compatibility with sensitive sulfenyl chloride products [21].

Polar aprotic solvents such as dimethylformamide and acetonitrile have shown moderate performance in sulfenyl chloride synthesis [21]. While these solvents provide good solubility for ionic intermediates, they can also promote unwanted side reactions including nucleophilic attack on the sulfenyl chloride product . Acetonitrile represents a reasonable compromise, offering good yields (80-88%) with acceptable product purity [21].

The influence of solvent polarity on reaction mechanism has been investigated through detailed kinetic studies [22]. Low-polarity solvents favor radical mechanisms, while high-polarity solvents promote ionic pathways [22]. This mechanistic dichotomy has important implications for product selectivity, as radical processes tend to generate more complex product mixtures compared to ionic reactions [22].

XLogP3

1.9

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

68206-45-1

Wikipedia

3-Nitro-2-pyridinesulfenyl

Dates

Last modified: 08-15-2023

Explore Compound Types